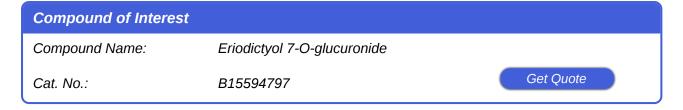


# Pressurized Liquid Extraction of Flavonoids from Olive Leaves: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Olive leaves (Olea europaea L.) are a significant source of bioactive phenolic compounds, particularly flavonoids and secoiridoids like oleuropein, which have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cardiovascular-protective effects. Efficiently extracting these valuable compounds is crucial for their application in research, functional foods, and pharmaceutical development. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting bioactive compounds from solid matrices. This method utilizes elevated temperatures and pressures to enhance solvent extraction efficiency, reduce extraction time, and decrease solvent consumption compared to traditional methods.

This document provides detailed application notes and protocols for the extraction of flavonoids from olive leaves using Pressurized Liquid Extraction.

## Data Presentation: PLE Parameters and Flavonoid Yields

The following tables summarize quantitative data from various studies on the PLE of flavonoids and other phenolic compounds from olive leaves, providing a comparative overview of different



extraction conditions and their impact on yield.

Table 1: Optimal Conditions for Pressurized Liquid Extraction of Olive Leaf Phenols



Solvent System	Temperatur e (°C)	Pressure (bar)	Key Flavonoids <i>l</i> Phenols Measured	Reported Yield	Reference
Water/Ethano I (53-65% v/v water)	100-120	Not Specified	Total Flavonoids, Total Iridoid- Glycoside, Total Phenolic Content	Optimal for overall antioxidant capacity	[1]
Ethanol	190	Not Specified	Oleuropein	Optimal for oleuropein content with a single extraction cycle	[1]
Water/Ethano I (43:57 v/v)	190	Not Specified	Oleuropein	Optimal for oleuropein content	[1]
Ethanol	115	Not Specified	Oleuropein 43 mg/g		[2]
Water	150	Not Specified	Oleuropein	34 mg/g	[2]
Water/Ethano I (50:50 v/v)	120	103	Bioactive Compounds	Not Quantified	[2]
Ethanol (100%)	60	103	Oleuropein	73.6 mg/g	[2]
Water/Ethano I (70:30 v/v)	< 40	Not Specified	Secoiridoids, Flavonoids, Phenolic Alcohols	21.9891 ± 2.5521 mg/g (Secoiridoids) , 4.9837 ± 0.6739 mg/g (Flavonoids)	[3]



Table 2: Comparison of PLE with Other Extraction Techniques for Olive Leaf Phenols

Extractio n Techniqu e	Solvent	Temperat ure (°C)	Time	Total Flavonoid Yield (mg/g)	Total Phenolic Yield (mg/g)	Referenc e
PLE	Water/Etha nol	87	5 min	9.22 (flavonols)	-	[4]
PLE	Water/Etha nol	100	15 min	25.66	-	[4]
Ultrasound -Assisted Extraction (UAE)	Water/Etha nol (30:70 v/v)	25	2 hr	-	-	[5]
Maceration	Water/Etha nol (30:70 v/v)	25	2 hr	-	-	[5]
High- Pressure- Assisted Extraction (HPAE)	Not Specified	Not Specified	15 min	-	57.5 (mg GAE/g DW)	[6]
Convention al Extraction (CE)	Not Specified	50	30 min	-	Lower than HPAE	[6]

# Experimental Protocols Sample Preparation Protocol

Objective: To prepare olive leaf samples for efficient extraction.

Materials:



- Fresh olive leaves
- Drying oven or freeze-dryer
- Knife mill (e.g., Grindomix GM 300)
- Sieves for particle size classification
- Polyethylene bags for storage

#### Procedure:

- Washing and Drying: Thoroughly wash fresh olive leaves with distilled water to remove any surface impurities. Dry the leaves to a constant weight. Air-drying, oven drying at a controlled temperature (e.g., 40-60°C), or freeze-drying can be employed.[7] Note that higher drying temperatures can lead to the degradation of thermolabile compounds.
- Milling: Grind the dried olive leaves into a fine powder using a knife mill.[4]
- Sieving: Sieve the milled powder to obtain a uniform particle size. A particle size distribution with a d(0.9) of less than 350  $\mu$ m is recommended for better extraction efficiency.[4]
- Storage: Store the powdered olive leaves in airtight polyethylene bags in a cool, dark, and dry place to prevent degradation of bioactive compounds until extraction.[4]

### **Pressurized Liquid Extraction (PLE) Protocol**

Objective: To extract flavonoids and other phenolic compounds from prepared olive leaf powder.

#### Materials and Equipment:

- Pressurized Liquid Extraction System (e.g., ASE system)
- Extraction cells (stainless steel)
- Cellulose or glass fiber filters
- Diatomaceous earth or sand (as a dispersant)



- HPLC-grade solvents (e.g., ethanol, water)
- Nitrogen gas supply
- Collection vials

#### Procedure:

- Cell Preparation: Place a cellulose or glass fiber filter at the bottom of the extraction cell.
- Sample Loading: Mix the dried olive leaf powder (e.g., 1-5 g) with an inert dispersant like diatomaceous earth or sand at a ratio of 1:1 (w/w). This prevents clogging and ensures even solvent distribution. Load the mixture into the extraction cell and place a second filter on top.
- System Setup:
  - Solvent: Select the desired solvent or solvent mixture (e.g., ethanol:water 50:50, v/v).[2]
  - Temperature: Set the oven temperature (e.g., 100-120°C).[1]
  - Pressure: Set the system pressure (e.g., 100-150 bar). This is primarily to maintain the solvent in its liquid state above its boiling point.
  - Extraction Time: Define the static extraction time (e.g., 5-15 minutes).[4]
  - Cycles: Program the number of extraction cycles (e.g., 1-3).
  - Flush Volume: Set the flush volume as a percentage of the cell volume (e.g., 60%).
  - Purge: Set the nitrogen purge time to ensure all extract is collected (e.g., 60-120 seconds).
- Extraction Process:
  - The extraction cell is automatically loaded into the oven.
  - The cell is heated to the set temperature.
  - The cell is filled with the pre-heated solvent and pressurized.



- The static extraction phase begins and is held for the set time.
- After the static phase, the extract is transferred to a collection vial.
- The cell is flushed with fresh solvent.
- Finally, the cell is purged with nitrogen gas to collect the remaining extract.
- Extract Collection and Storage: The collected extract can be directly used for analysis or evaporated to dryness under a vacuum and stored at -20°C for future use.

# Flavonoid Analysis and Quantification Protocol (HPLC-DAD)

Objective: To identify and quantify individual flavonoids in the olive leaf extract.

#### Materials and Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm)
- Syringe filters (0.45 μm)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic or phosphoric acid)
- Flavonoid standards (e.g., luteolin-7-O-glucoside, apigenin-7-O-rutinoside, oleuropein)

#### Procedure:

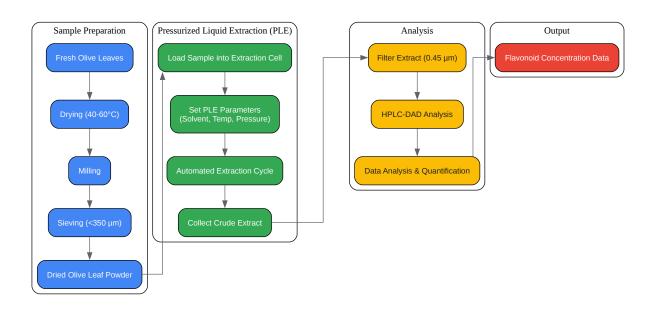
- Sample Preparation: Dilute the PLE extract with the mobile phase and filter through a 0.45
   µm syringe filter before injection.
- Chromatographic Conditions:
  - Mobile Phase A: Water with 0.1% formic acid (v/v).[4]



- Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).[4]
- Gradient Elution: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-25 min, 90% B; 25-27 min, 90-10% B; 27-30 min, 10% B.[4]
- Flow Rate: 0.40 mL/min.[4]
- Column Temperature: 40°C.[4]
- Injection Volume: 10 μL.[4]
- Detection: Monitor at multiple wavelengths (e.g., 280 nm for oleuropein, 340 nm for flavonoids).
- · Quantification:
  - Prepare calibration curves for each flavonoid standard of interest by injecting known concentrations.
  - Identify flavonoids in the sample extract by comparing their retention times and UV-Vis spectra with those of the standards.
  - Quantify the amount of each flavonoid by integrating the peak area and using the corresponding calibration curve.

# Visualizations Experimental Workflow



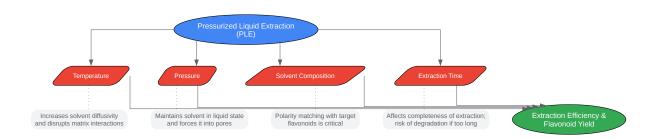


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Caption: Workflow for Pressurized Liquid Extraction and analysis of flavonoids from olive leaves.

### **Logical Relationship of PLE Parameters**





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Caption: Key parameters influencing the efficiency of Pressurized Liquid Extraction.

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